Antiproliferative Activity in DU145 and A549 Cells
The 4-chloro-6-methylpyrimidin-2-yl pharmacophore, which is the core of N-(4-chloro-6-methylpyrimidin-2-yl)acetamide, has been demonstrated to significantly enhance the antiproliferative activity of α-aminophosphonates against DU145 (prostate cancer) and A549 (lung cancer) cell lines. In a comparative study, compounds containing this pharmacophore exhibited superior growth inhibition compared to aminophosphonates bearing other heterocyclic moieties [1]. While direct IC50 data for the specific acetamide is not available, the pharmacophore's activity is a strong class-level inference of its potential.
| Evidence Dimension | Growth inhibition of DU145 and A549 cancer cells |
|---|---|
| Target Compound Data | Contains 4-chloro-6-methylpyrimidin-2-yl pharmacophore |
| Comparator Or Baseline | α-Aminophosphonates with other heterocyclic substitutions (e.g., quinazoline, chromene, pyrazole) |
| Quantified Difference | Superior inhibition of DU145 and A549 cell growth; exact IC50 values not specified for pharmacophore alone |
| Conditions | In vitro cell viability assays (MTT assay) on DU145 (prostate cancer) and A549 (lung cancer) cell lines |
Why This Matters
This establishes the 4-chloro-6-methylpyrimidin-2-yl moiety as a privileged scaffold for anticancer drug discovery, making N-(4-chloro-6-methylpyrimidin-2-yl)acetamide a strategically important intermediate for developing potent antiproliferative agents.
- [1] Reddy, G. R., Reddy, C. R., Reddy, G. V. S., Rao, P. V., Swaminathan, M., Krishna, B. S., & Reddy, C. S. (2020). Synthesis of New 4-Chloro-6-Methylpyrimidin-2-yl-Aminophosphonates as Potential DU145 and A549 Cancer Cell Inhibitors. Letters in Drug Design & Discovery, 17(4), 396-410. View Source
